molecular formula C12H8FN3O2S B8251735 2-(6-fluoro-3-methyl-2H-indazol-5-yl)-1,3-thiazole-5-carboxylic acid

2-(6-fluoro-3-methyl-2H-indazol-5-yl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B8251735
M. Wt: 277.28 g/mol
InChI Key: VICYGTNWHSKCEE-UHFFFAOYSA-N
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Description

2-(6-fluoro-3-methyl-2H-indazol-5-yl)-1,3-thiazole-5-carboxylic acid is a complex organic compound that features a unique combination of indazole and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-3-methyl-2H-indazol-5-yl)-1,3-thiazole-5-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the indazole ring, followed by the introduction of the thiazole ring. Key steps include:

    Formation of the Indazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluoro and Methyl Groups: These substituents are introduced via electrophilic aromatic substitution reactions.

    Formation of the Thiazole Ring: This involves the reaction of a thioamide with a haloketone under basic conditions to form the thiazole ring.

    Coupling of the Indazole and Thiazole Rings: This step typically involves a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(6-fluoro-3-methyl-2H-indazol-5-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups like amines or ethers.

Scientific Research Applications

2-(6-fluoro-3-methyl-2H-indazol-5-yl)-1,3-thiazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-3-methyl-2H-indazol-5-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-chloro-3-methyl-2H-indazol-5-yl)-1,3-thiazole-5-carboxylic acid
  • 2-(6-bromo-3-methyl-2H-indazol-5-yl)-1,3-thiazole-5-carboxylic acid
  • 2-(6-iodo-3-methyl-2H-indazol-5-yl)-1,3-thiazole-5-carboxylic acid

Uniqueness

The presence of the fluoro group in 2-(6-fluoro-3-methyl-2H-indazol-5-yl)-1,3-thiazole-5-carboxylic acid can significantly influence its chemical and biological properties, such as increasing its lipophilicity, metabolic stability, and binding affinity to targets compared to its chloro, bromo, and iodo analogs.

Properties

IUPAC Name

2-(6-fluoro-3-methyl-2H-indazol-5-yl)-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3O2S/c1-5-6-2-7(8(13)3-9(6)16-15-5)11-14-4-10(19-11)12(17)18/h2-4H,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICYGTNWHSKCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=CC2=NN1)F)C3=NC=C(S3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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